N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11420681
InChI: InChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22)
SMILES: CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

CAS No.:

Cat. No.: VC11420681

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide -

Specification

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
IUPAC Name N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide
Standard InChI InChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key VZUWRKYCZWYIQB-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3
Canonical SMILES CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3

Introduction

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of substituted benzamides, which are known for their diverse applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide typically involves multiple steps, including the formation of the amide bond and the introduction of the cyclopropylcarbonyl group. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.

Synthesis StepDescription
Formation of Amide BondInvolves condensation reactions between appropriate precursors.
Introduction of Cyclopropylcarbonyl GroupRequires specific reagents to introduce this functional group.

Biological Activities and Potential Applications

Preliminary studies suggest that N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide may exhibit biological activities relevant to pharmaceutical development. Its complex molecular architecture could influence interactions with various biological targets, making it a candidate for multi-target drug design.

Potential ApplicationDescription
Pharmaceutical DevelopmentMay serve as a lead compound for designing new drugs.
Biological Target InteractionCould interact with enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

CompoundKey Features
N-(4-(cyclopropylcarbonyl)phenyl)-2-methylbenzamideSimilar cyclopropylcarbonyl group; potential anti-inflammatory activity.
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamideUnique combination of functional groups; potential for multi-target drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator